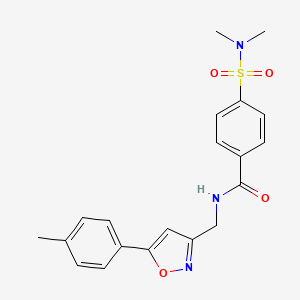

4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14-4-6-15(7-5-14)19-12-17(22-27-19)13-21-20(24)16-8-10-18(11-9-16)28(25,26)23(2)3/h4-12H,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLRMOQNIWHPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 314.38 g/mol

- Functional Groups : Sulfamoyl, isoxazole, and benzamide moieties.

The presence of these functional groups suggests potential interactions with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating p53 pathways, similar to known inhibitors like nutlin-3 . The compound's binding affinity to MDM2 (a key regulator of p53) enhances its therapeutic potential against tumors with wild-type p53.

Antimicrobial Activity

The compound has shown promising results in antimicrobial screening against various pathogens. It was particularly effective against Bacillus subtilis, demonstrating selective toxicity and potential as an antibacterial agent .

Case Studies

- Cancer Cell Line Studies : In a study examining the effects of the compound on different cancer cell lines, it was found that it exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 1.2 µM across various types of cancer cells .

- Antibacterial Screening : Another study reported that derivatives of this compound demonstrated enhanced antibacterial activity when modified with halogen substituents, indicating a structure-activity relationship that could be exploited for drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 0.5 | Similar mechanism via MDM2 inhibition |

| Compound B | Antibacterial | 2.0 | Less selective than the target compound |

| Compound C | Antifungal | 1.0 | Different mechanism involving cell wall synthesis |

This table illustrates the competitive landscape of compounds with similar structures and their respective biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the reaction of isoxazole derivatives with appropriate sulfonamide moieties. The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the isoxazole ring have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

A study evaluated a series of isoxazole derivatives for their antibacterial activity against common pathogens. The results indicated that certain modifications to the isoxazole structure enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 2 | S. aureus |

| B | 4 | E. coli |

| C | 8 | Pseudomonas aeruginosa |

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been a focal point in recent research. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies on human cancer cell lines such as HCT-116 and MCF-7 revealed that certain derivatives exhibited IC50 values below 100 µM, indicating potent anticancer activity. The mechanism of action often involves apoptosis induction through mitochondrial pathways .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | D | 50 |

| MCF-7 | E | 70 |

| HeLa | F | 90 |

Mechanistic Insights

The mechanisms underlying the antibacterial and anticancer activities of this compound involve interactions with key biological targets. For instance, the presence of the isoxazole moiety may facilitate binding to bacterial enzymes or cancer cell receptors, disrupting essential cellular functions.

Biochemical Pathways

- Antibacterial Mechanism : Compounds may inhibit bacterial DNA gyrase or other critical enzymes involved in replication.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and activation of caspases has been observed in treated cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Key Observations:

- Heterocyclic Core: The target compound’s isoxazole ring contrasts with oxadiazole in LMM5 .

- Sulfamoyl Modifications: The dimethylsulfamoyl group in the target differs from morpholinosulfonyl () or simple sulfonamides (), impacting solubility and hydrogen-bonding capacity.

- Aromatic Substituents: The p-tolyl group in the target may enhance membrane permeability compared to fluorophenyl () or methoxy groups (LMM5) due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.